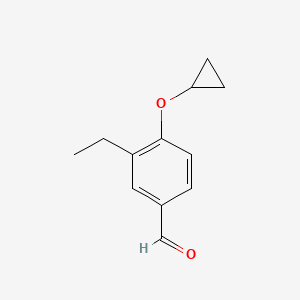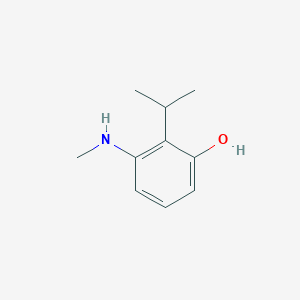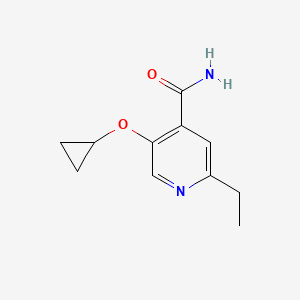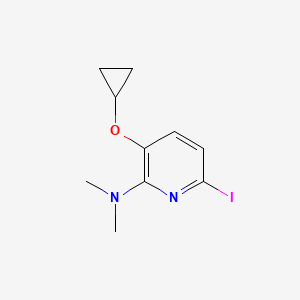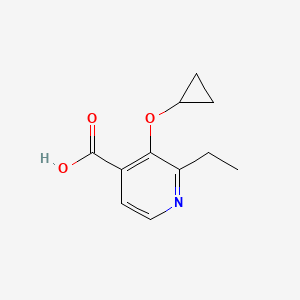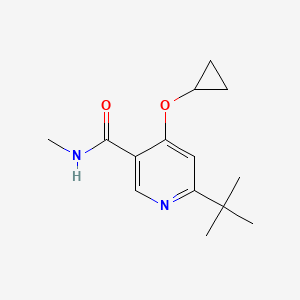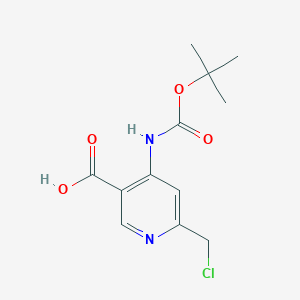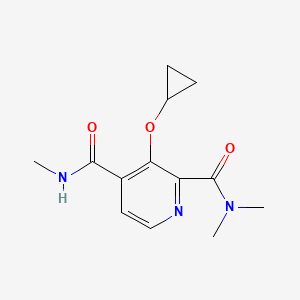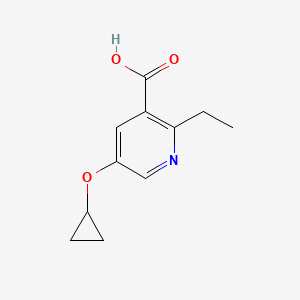![molecular formula C5H7F3N4 B14834518 [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine typically involves the reaction of 2,2,2-trifluoroethylamine with propargyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction due to its high efficiency and selectivity. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antifungal and antibacterial agent due to its ability to inhibit specific enzymes in pathogenic organisms.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its trifluoroethyl group imparts desirable properties like hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards its targets. This compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.
3-Trifluoromethyl-1,2,4-triazole: Another triazole derivative with a trifluoromethyl group, known for its pharmaceutical applications.
α-Trifluoromethylstyrene: A compound with a trifluoromethyl group, used as an intermediate in the synthesis of fluorinated compounds.
Uniqueness: The uniqueness of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine lies in its combination of the trifluoroethyl group and the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H7F3N4 |
|---|---|
Peso molecular |
180.13 g/mol |
Nombre IUPAC |
[3-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-4(1-9)2-10-11-12/h2H,1,3,9H2 |
Clave InChI |
SMCXMTOPCRKMIP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=N1)CC(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




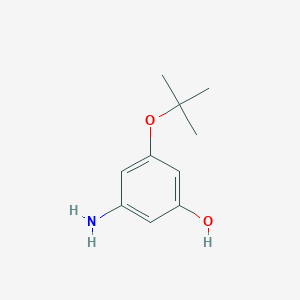
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
